molecular formula C10H12F3N B2507679 4,4,4-Trifluoro-2-phenylbutan-2-amine CAS No. 2028573-58-0

4,4,4-Trifluoro-2-phenylbutan-2-amine

Cat. No. B2507679
CAS RN: 2028573-58-0
M. Wt: 203.208
InChI Key: WPEDTWZTTCGSBT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-phenylbutan-2-amine is a compound that is related to various research areas, including asymmetric synthesis and the development of methodologies for the synthesis of amino acids and their derivatives. The compound's structure, which includes a trifluoromethyl group and a phenyl group, makes it a valuable target for synthesis due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, an asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid was achieved through a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating the practicality of synthesizing beta-amino acids on a large scale . Additionally, an enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid involved trifluoromethylation and a series of reactions including Sharpless asymmetric dihydroxylation and palladium-catalyzed selective hydrogenation .

Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-2-phenylbutan-2-amine is not directly discussed in the provided papers. However, the structure of related compounds has been analyzed using techniques such as X-ray single crystallography, which confirmed the molar ratio and the structure of diethylamine salts derived from similar acids .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the trifluoromethyl group and an amine functionality has been studied. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting the importance of the ortho-substituent in preventing amine coordination and thus accelerating amidation . Furthermore, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid was used as a derivatizing reagent for primary amines, indicating the specificity and rapid reaction of this group with amines at room temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,4-Trifluoro-2-phenylbutan-2-amine are not explicitly detailed in the provided papers. However, the properties of similar trifluoromethylated amines have been investigated. For instance, 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate was used for derivatization of biogenic amines, which facilitated their determination by LC-MS/MS and quantitative 19F NMR, highlighting the compound's good reproducibility and accuracy in analytical applications .

Scientific Research Applications

  • Coordination Polymer Synthesis Copper(II) and zinc(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionato) compounds, incorporating 4,4,4-Trifluoro-2-phenylbutan-2-amine, have been synthesized. These compounds are used to create coordination polymers with unique solid-state structures. The orientation of these compounds affects their crystallization, offering insights into molecular design and assembly in materials science (Perdih, 2016).

  • Synthesis of Trifluoromethylated Amines and Amino Acids The compound has been utilized in Lewis acid activation to synthesize trifluoromethylated amines and α- and β-amino acids. This process offers a stereoselective route for producing these compounds, which are important in the development of pharmaceuticals and agrochemicals (Lebouvier, Laroche, Huguenot, & Brigaud, 2002).

  • Electrochemical Synthesis of Nanoparticles An electrochemical strategy has been developed using 4,4,4-Trifluoro-2-phenylbutan-2-amine for the synthesis of certain nanoparticles. This method emphasizes high product yields, atom economy, and environmental friendliness. It's a significant advancement in the field of nanotechnology and materials science (Goodarzi & Mirza, 2020).

  • Organometallic and Catalytic Chemistry The compound is used in forming complexes with aromatic NH and OH proton donors, contributing to the study of hydrogen bonding and molecular interaction, crucial in catalysis and organometallic chemistry (Castaneda, Denisov, & Schreiber, 2001).

  • Fluorine Chemistry and Ionic Liquids It serves as a key component in synthesizing fluorine-containing ionic liquids. These ionic liquids, derived from N-alkylpyrrolidine, N-methylpiperidine, and fluorinated 1,3-diketones including 4,4,4-trifluoro-1-phenyl-1,3-butanedione, have varied applications in green chemistry due to their low melting points and viscosities (Li, Zeng, Garg, Twamley, & Shreeve, 2008).

  • Asymmetric Synthesis in Pharmaceutical Research The compound is instrumental in the asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, a method that has broad implications in pharmaceutical research and development (Soloshonok, Ohkura, & Yasumoto, 2006).

properties

IUPAC Name

4,4,4-trifluoro-2-phenylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-9(14,7-10(11,12)13)8-5-3-2-4-6-8/h2-6H,7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEDTWZTTCGSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2-phenylbutan-2-amine

CAS RN

2028573-58-0
Record name 4,4,4-trifluoro-2-phenylbutan-2-amine
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